molecular formula C26H28N2O3 B2907048 (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone CAS No. 691398-53-5

(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone

Cat. No. B2907048
CAS RN: 691398-53-5
M. Wt: 416.521
InChI Key: JOZPIUKCOKSXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone, also known as HPPPM, is a chemical compound that has been widely studied for its potential therapeutic applications. HPPPM is a small molecule that belongs to the class of aryl ketones and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to modulate the activity of several transcription factors, including NF-κB and AP-1, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its biological activities are well-characterized. However, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has some limitations for lab experiments. It is a relatively complex molecule, and its synthesis requires several steps. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone. One area of interest is the development of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone as a potential cancer therapy. Further studies are needed to determine the efficacy of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone in vivo and to identify the optimal dosing regimen. Another area of interest is the development of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone as an anti-inflammatory agent. Studies are needed to determine the mechanism of action of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone in inflammation and to identify potential therapeutic targets. Additionally, further studies are needed to explore the anti-viral activity of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone and to identify potential clinical applications.

Synthesis Methods

The synthesis of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone involves several steps, starting with the reaction of 4-bromophenol with 4-phenylpiperazine to form 4-(4-phenylpiperazin-1-yl)phenol. This intermediate is then reacted with 3-chloro-1,2-propanediol to form 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenol. Finally, the ketone group is introduced by reacting the intermediate with benzoyl chloride to form (4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone.

Scientific Research Applications

(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.

properties

IUPAC Name

[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c29-24(19-27-15-17-28(18-16-27)23-9-5-2-6-10-23)20-31-25-13-11-22(12-14-25)26(30)21-7-3-1-4-8-21/h1-14,24,29H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZPIUKCOKSXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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